molecular formula C10H20O2 B14547564 Pentanoic acid, 2-ethyl-2-propyl- CAS No. 62179-62-8

Pentanoic acid, 2-ethyl-2-propyl-

Cat. No.: B14547564
CAS No.: 62179-62-8
M. Wt: 172.26 g/mol
InChI Key: DXSPYOULGLPECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic acid, 2-ethyl-2-propyl- (IUPAC name: 2-ethyl-2-propylpentanoic acid), is a branched-chain carboxylic acid with ethyl (-CH₂CH₃) and propyl (-CH₂CH₂CH₃) substituents on the second carbon of the pentanoic acid backbone. These compounds share key features, including branched alkyl chains and a terminal carboxylic acid group, which influence their physicochemical and biological properties .

Properties

CAS No.

62179-62-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-ethyl-2-propylpentanoic acid

InChI

InChI=1S/C10H20O2/c1-4-7-10(6-3,8-5-2)9(11)12/h4-8H2,1-3H3,(H,11,12)

InChI Key

DXSPYOULGLPECX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CCC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanoic acid, 2-ethyl-2-propyl-, can be synthesized through several methods. One common approach involves the alkylation of pentanoic acid with ethyl and propyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of pentanoic acid, 2-ethyl-2-propyl-, may involve the oxo process, where 1-butene reacts with syngas (a mixture of hydrogen and carbon monoxide) to form valeraldehyde, which is then further alkylated and oxidized to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-ethyl-2-propyl-, undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding esters or anhydrides.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the carboxylic acid group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.

    Substitution: Acid chlorides and anhydrides are often used in substitution reactions to introduce new functional groups.

Major Products Formed

    Oxidation: Esters and anhydrides.

    Reduction: Alcohols.

    Substitution: Various substituted carboxylic acids and esters.

Scientific Research Applications

Pentanoic acid, 2-ethyl-2-propyl-, has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a metabolic intermediate.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate certain biochemical pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-ethyl-2-propyl-, involves its interaction with various molecular targets and pathways. For example, it can enhance the inhibitory action of γ-aminobutyric acid (GABA) by blocking voltage-dependent sodium channels, leading to reduced central nervous system activity . This mechanism is similar to that of other carboxylic acids with similar structures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chemical Structure and Physicochemical Properties

Branched-chain carboxylic acids exhibit distinct volatility, solubility, and reactivity based on chain length and substituent positioning:

Compound Molecular Formula Branching Position Key Properties
2-Ethyl-2-propylpentanoic acid (hypothetical) C₁₀H₂₀O₂ C2 (ethyl, propyl) Expected lower vapor pressure due to increased molecular weight and branching .
Valproic acid (2-propylpentanoic acid) C₈H₁₆O₂ C2 (propyl) High lipid solubility; used as an anticonvulsant. Vapor pressure lower than linear isomers .
2-Ethylhexanoic acid C₈H₁₆O₂ C2 (ethyl) Moderate volatility; widely used in plasticizers. Higher vapor concentration than pentanoic acid derivatives .
2-Methylpentanoic acid C₆H₁₂O₂ C2 (methyl) Higher vapor concentration than pentanoic acid; used in flavor compounds .

Key Findings :

  • Increased branching and chain length reduce volatility due to steric hindrance and higher molecular weight. For example, 2-ethylhexanoic acid shows higher vapor pressure than pentanoic acid derivatives but lower than linear-chain acids like hexanoic acid .
  • Branched isomers like 2-methylpentanoic acid are more volatile than their straight-chain counterparts (e.g., pentanoic acid) but less than shorter-chain acids (e.g., propanoic acid) .
Developmental Toxicity
  • Valproic acid, 2EH, and 2-propylhexanoic acid (2PH) induce axial skeletal defects (e.g., lumbar ribs) in rodents. Valproic acid uniquely causes exencephaly in mice, highlighting species-specific responses .
  • The teratogenicity of these compounds correlates with their ability to cross the placental barrier, driven by lipid solubility and molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.